2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone
Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone is a complex organic compound that features both imidazole and phenothiazine moieties. These structural components are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and phenothiazine intermediates, followed by their coupling through a sulfanyl linkage.
Imidazole Intermediate Synthesis: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation.
Phenothiazine Intermediate Synthesis: Phenothiazine can be synthesized via the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves the coupling of the imidazole and phenothiazine intermediates using a thiolating agent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole or phenothiazine rings, leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated imidazole or phenothiazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activities.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-imidazol-2-yl)methanamine
- 2-(2-methyl-1H-imidazol-1-yl)ethan-1-ol
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone is unique due to its combined imidazole and phenothiazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-phenothiazin-10-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-20-11-10-19-18(20)23-12-17(22)21-13-6-2-4-8-15(13)24-16-9-5-3-7-14(16)21/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSRJWGALJDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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